1-n-Boc-2-methyl-isothiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

1-n-Boc-2-methyl-isothiourea and related compounds are synthesized through processes like thiocarbonylation of monoprotected 1,2-diamines with CS2/TEA/p-TsCl, leading to high yields of isothiocyanates. These compounds, including Boc-Gly-OH and Boc-Phe-OH derived isothiocyanates, have been obtained as single crystals and characterized through X-ray diffraction, demonstrating their application in peptidomimetics synthesis (Sureshbabu et al., 2009).

Molecular Structure Analysis

The molecular structures of Boc-Gly-OH and Boc-Phe-OH derived isothiocyanates, as representatives of 1-n-Boc-2-methyl-isothiourea derivatives, have been elucidated using X-ray crystallography. These structures belong to the orthorhombic crystal system, with a detailed analysis revealing their solid-state configuration and crystalline properties, showcasing their utility in further synthetic applications (Sureshbabu et al., 2009).

Chemical Reactions and Properties

The reactivity of 1-n-Boc-2-methyl-isothiourea derivatives towards various chemical transformations is notable. For instance, their application in the synthesis of thioureidopeptides and dithioureidopeptide esters demonstrates their versatility in organic synthesis. These reactions are pivotal in constructing complex molecular architectures for potential applications in medicinal chemistry and material science (Sureshbabu et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of 1-n-Boc-2-methyl-isothiourea in synthetic procedures. These compounds are generally stable solids, with specific conditions outlined for their optimal storage and handling to preserve reactivity and minimize degradation. The detailed characterization of these properties is essential for their effective utilization in synthetic organic chemistry (Bhonde & Looper, 2013).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of amine protection .

Summary of the Application

The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine groups due to its extreme stability toward catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . “1-n-Boc-2-methyl-isothiourea” is used for the N-Boc protection of amines .

Methods of Application or Experimental Procedures

The N-Boc protection is frequently reported by base-catalysed reactions using various catalysts such as DMAP, aq. NaOH, NaHMDS, or Lewis acids . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Results or Outcomes

The method provides a simple, rapid, and efficient way for the N-Boc protection of amines. The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances in the isolation of the product .

Dual Protection of Amino Functions

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of dual protection of amino functions .

Summary of the Application

The Boc group is used for the dual protection of amino functions . This is particularly useful in the synthesis of multifunctional targets where amino functions often occur . Products containing one or two Boc-groups resulting from dual protection of amines and amides have various applications .

Methods of Application or Experimental Procedures

The dual protection of amino functions involving Boc is achieved through various synthetic methods . These methods often involve the use of reagents and catalysts such as DMAP, aq. NaOH, NaHMDS, or Lewis acids . The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides have been highlighted .

Results or Outcomes

The dual protection of amino functions involving Boc provides a way to protect an amino function in a synthetic project . This method has been applied in the field of peptide synthesis and continues to play an important role in this context .

Inhibition of Inducible Nitric Oxide Synthetase (iNOS)

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in the area of enzyme inhibition .

Summary of the Application

“1-n-Boc-2-methyl-isothiourea” is used as an inhibitor of inducible nitric oxide synthetase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule in the immune system’s response to pathogens .

Methods of Application or Experimental Procedures

The compound is used in biochemical assays to inhibit the activity of iNOS . The specific methods of application or experimental procedures would depend on the particular experimental setup and the objectives of the study .

Results or Outcomes

The inhibition of iNOS by “1-n-Boc-2-methyl-isothiourea” can help to modulate the immune response, which could have implications for the treatment of various diseases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

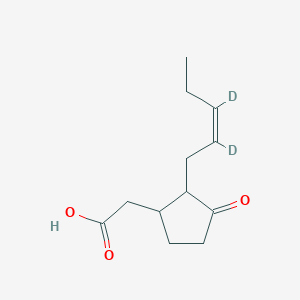

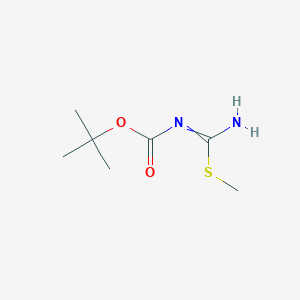

tert-butyl N-[amino(methylsulfanyl)methylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-5(8)12-4/h1-4H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNVPHNPWRBCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(N)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-S-methylisothiourea | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.